

physical and chemical properties of iridium metal

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Compound of Interest

Compound Name: *Iridium*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Iridium** Metal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium, a member of the platinum group metals, is a silvery-white, rare, and dense transition metal.[1][2][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of **iridium** metal. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this remarkable element. The guide summarizes quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of relevant experimental workflows and signaling pathways.

Physical Properties

Iridium possesses a unique combination of physical properties that make it suitable for a range of specialized applications. It is one of the densest naturally occurring elements and has an exceptionally high melting point and boiling point.[2][5] Its hardness and brittleness make it challenging to work with, often necessitating the use of powder metallurgy techniques.[1][5]

Atomic and Crystal Structure

Iridium has the atomic number 77 and an atomic weight of 192.217 u.[2][6] It has a face-centered cubic (fcc) crystal structure.[1][3][7][8]

Property	Value	Reference
Atomic Number	77	[2][6]
Atomic Weight	192.217 ± 0.002 g/mol	[1]
Crystal Structure	Face-Centered Cubic (fcc)	[1][3][7][8]
Space Group	Fm-3m	[8]
Lattice Parameter, a	383.9 pm	[8]

Thermal Properties

Iridium exhibits exceptional thermal stability, maintaining good mechanical properties in air at temperatures exceeding 1600 °C.[1][9]

Property	Value	Reference
Melting Point	2446 °C (2719 K)	[2][9]
Boiling Point	4428 °C (4701 K)	[2][9]
Thermal Conductivity	147 W/(m·K) at 300 K	[1][10]
Coefficient of Linear Thermal Expansion	6.4 x 10 ⁻⁶ K ⁻¹ at 25 °C	[1][10]
Specific Heat	0.130 kJ/kg·K	[11]
Heat of Fusion	41.12 kJ/mol	[10][12]
Heat of Vaporization	563 kJ/mol	[10]

Electrical and Magnetic Properties

Iridium is a conductor of electricity and exhibits paramagnetic behavior.[1][13]

Property	Value	Reference
Electrical Resistivity	47.1 nΩ·m at 20 °C	[1][10]
Electrical Conductivity	2.1 x 10 ⁷ S/m	[13]
Superconducting Point	0.11 K	[13]
Magnetic Ordering	Paramagnetic	[1]
Mass Magnetic Susceptibility	1.67 x 10 ⁻⁹ m ³ /Kg	[13]

Mechanical Properties

Iridium is known for its extreme hardness and high elastic modulus, which is second only to osmium.[1][5] However, it is also very brittle, which can make it difficult to machine.[1][4][5]

Property	Value	Reference
Density	22.56 g/cm ³	[1][2]
Mohs Hardness	6.5	[10][14]
Vickers Hardness	1760 MPa	[10]
Brinell Hardness	1670 MN m ⁻²	[15]
Young's Modulus	528 GPa	[10]
Shear Modulus	210 GPa	[10]
Bulk Modulus	320 GPa	[10]
Poisson's Ratio	0.26	[10]

Chemical Properties

Iridium is the most corrosion-resistant metal known.[1][2] It is not attacked by most acids, including aqua regia, at room temperature.[1][4][11]

Reactivity and Corrosion Resistance

Iridium's inertness makes it highly resistant to chemical attack. It is not affected by air, water, or acids at ambient temperatures.[3][9] It can, however, be dissolved in concentrated hydrochloric acid in the presence of sodium perchlorate at elevated temperatures (125-150 °C).[1][16] At higher temperatures, it can react with halogens and oxygen.[1]

Oxidation States

Iridium can exist in a wide range of oxidation states, from -3 to +9, with +1, +3, and +4 being the most common.[1][5][16] The +9 oxidation state, found in the gaseous cation $[\text{IrO}_4]^+$, is the highest known for any element.[1]

Catalytic Activity

Iridium and its complexes are highly effective catalysts for a variety of chemical transformations.[17][18][19] In the pharmaceutical industry, **iridium**-based catalysts are particularly valuable for asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral drugs.[2] **Iridium** catalysts also play a role in C-H activation, allowing for the late-stage functionalization of complex pharmaceutical molecules.[16]

Experimental Protocols

Density Determination by Pycnometry

This method determines the density of a solid by measuring the volume of a fluid displaced by the solid.

Methodology:

- Measure the mass of a clean, dry pycnometer (m_p).
- Fill the pycnometer with a liquid of known density (e.g., water) and measure the total mass (m_{pl}). The volume of the pycnometer (V_p) can be calculated as $V_p = (m_{pl} - m_p) / \rho_l$, where ρ_l is the density of the liquid.
- Empty and dry the pycnometer. Place a sample of **iridium** metal inside and measure the mass (m_{ps}). The mass of the sample (m_s) is $m_s = m_{ps} - m_p$.

- Fill the pycnometer containing the sample with the same liquid and measure the total mass (m_{psl}).
- The volume of the liquid in the pycnometer with the sample is $V_l' = (m_{psl} - m_{ps}) / \rho_l$.
- The volume of the **iridium** sample (V_s) is $V_s = V_p - V_l'$.
- The density of **iridium** (ρ_s) is then calculated as $\rho_s = m_s / V_s$.

Melting Point Determination of Refractory Metals

Due to **iridium**'s very high melting point, specialized techniques are required. One common method involves electrical pulse heating.

Methodology:

- A small, wire-shaped sample of **iridium** is placed in a controlled atmosphere or vacuum chamber.
- A high-current electrical pulse is passed through the sample, causing rapid resistive heating.
- The temperature of the sample is measured using a high-speed pyrometer.^[20]
- The voltage across the sample and the current passing through it are measured simultaneously.
- The melting point is identified by a plateau in the temperature-time curve, which indicates the phase transition from solid to liquid.

Thermal Conductivity by Guarded Hot Plate Method (ASTM C177)

This steady-state method measures the thermal conductivity of a material.^{[6][14][21]}

Methodology:

- Two identical flat specimens of **iridium** are placed on either side of a main heater.

- Guard heaters surround the main heater to prevent lateral heat loss.
- A known, steady electrical power is supplied to the main heater, creating a temperature gradient across the specimens.
- The temperature difference across each specimen is measured using thermocouples.
- Once thermal equilibrium is reached (i.e., temperatures are stable), the thermal conductivity (k) is calculated using the formula: $k = (Q * d) / (A * \Delta T)$, where Q is the heat flow rate (power supplied to the main heater), d is the thickness of the specimen, A is the cross-sectional area of the heater, and ΔT is the temperature difference across the specimen.

Electrical Resistivity by Four-Point Probe Method

This method is used to measure the electrical resistivity of a material while eliminating the contact resistance.[\[4\]](#)[\[11\]](#)[\[13\]](#)

Methodology:

- Four equally spaced, co-linear probes are brought into contact with a flat surface of the **iridium** sample.
- A known DC current (I) is passed through the two outer probes.
- The voltage drop (V) between the two inner probes is measured.
- For a sufficiently thin sample, the sheet resistance (R_s) is calculated as $R_s = (\pi / \ln(2)) * (V / I)$.
- The bulk resistivity (ρ) is then calculated by multiplying the sheet resistance by the thickness of the sample (t): $\rho = R_s * t$.

Vickers Hardness Test (ASTM E384)

This microindentation method measures the hardness of a material.[\[3\]](#)[\[5\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Methodology:

- The surface of the **iridium** sample is polished to a smooth, flat finish.
- A diamond indenter in the shape of a square-based pyramid is pressed into the surface with a specific load (test force) for a set duration (dwell time).
- After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.
- The Vickers hardness number (HV) is calculated using the formula: $HV = (2 * F * \sin(136^\circ/2)) / d^2$, where F is the applied force in kilograms-force and d is the average length of the diagonals in millimeters.

Elastic Modulus by Ultrasonic Pulse-Echo Technique

This non-destructive method determines the elastic properties of a material by measuring the speed of sound through it.[\[17\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Methodology:

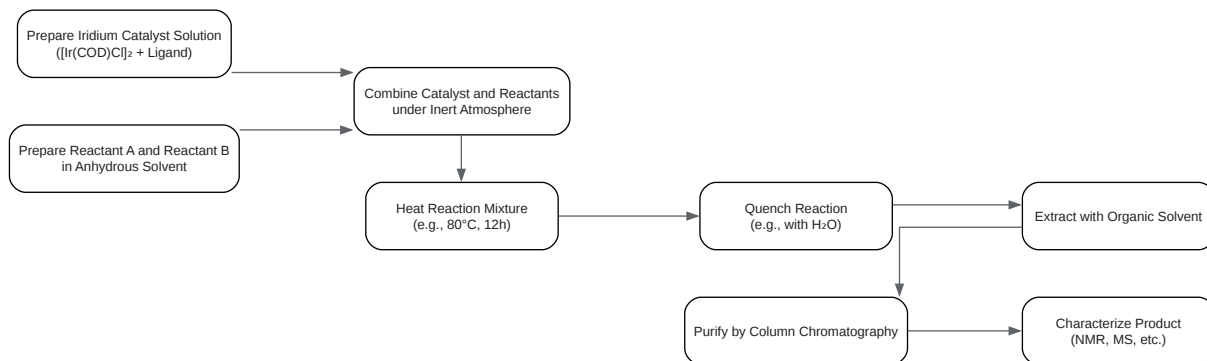
- An ultrasonic transducer is placed on a flat surface of the **iridium** sample.
- The transducer generates a short pulse of high-frequency sound waves that travel through the sample.
- The time taken for the pulse to travel to the opposite face, reflect, and return to the transducer (the round-trip transit time, t) is measured.
- The thickness of the sample (d) is accurately measured.
- The longitudinal wave velocity (v_L) is calculated as $v_L = 2d / t$.
- A similar measurement is performed with a shear wave transducer to determine the shear wave velocity (v_S).
- The Young's modulus (E), shear modulus (G), and Poisson's ratio (ν) can then be calculated from the measured velocities and the density (ρ) of the material using the following equations:

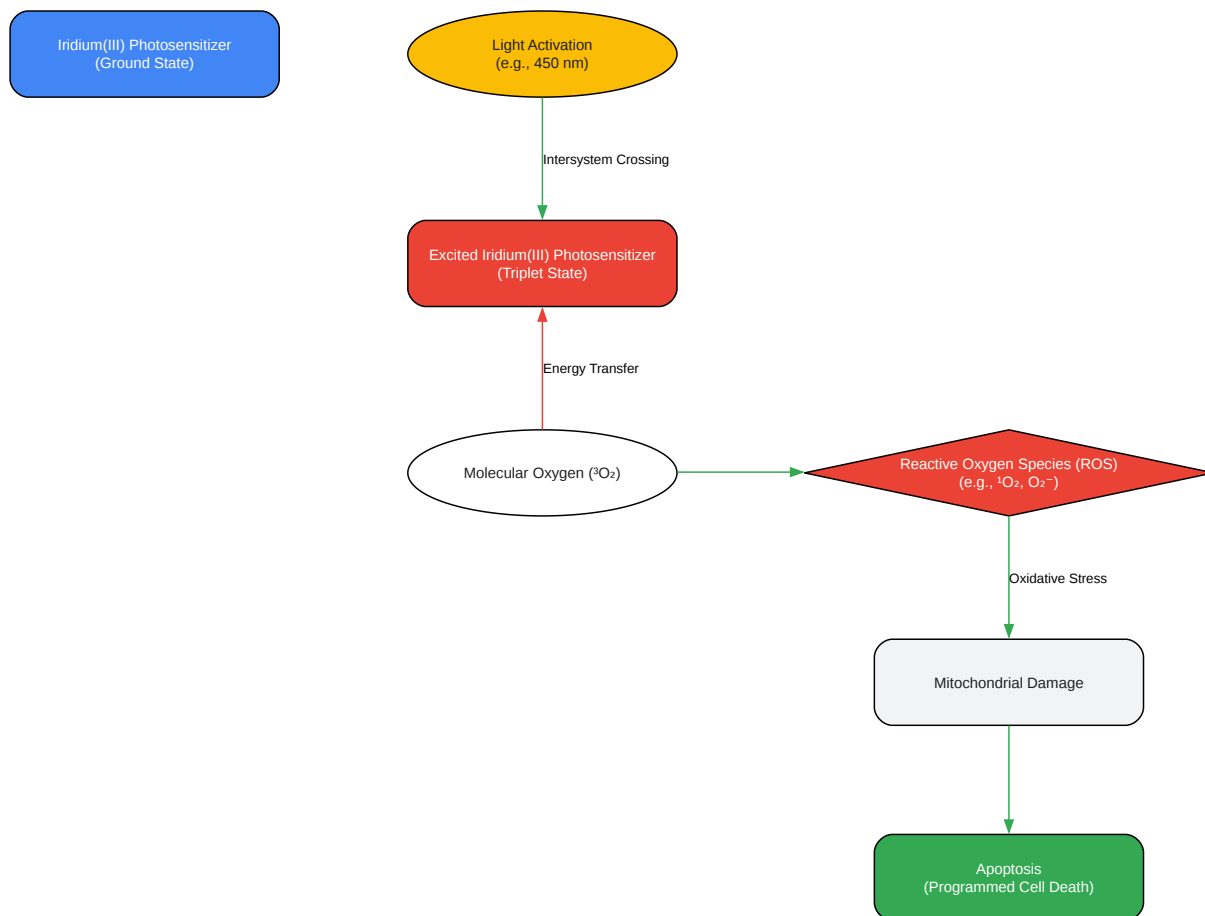
- $G = \rho * v_S^2$
- $E = (G * (3 * v_L^2 - 4 * v_S^2)) / (v_L^2 - v_S^2)$
- $v = (v_L^2 - 2 * v_S^2) / (2 * (v_L^2 - v_S^2))$

Visualizations

Experimental Workflow: Iridium-Catalyzed Cross-Coupling Reaction

Iridium catalysts are instrumental in various organic synthesis reactions, including cross-coupling reactions. The following diagram illustrates a general workflow for such a reaction.





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